molecular formula C12H13N3 B6266091 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1369134-70-2

1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

Cat. No.: B6266091
CAS No.: 1369134-70-2
M. Wt: 199.25 g/mol
InChI Key: SFSGYMDBYMURHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine is a fused heterocyclic compound consisting of an imidazopyrazine core with a phenyl group attached.

Safety and Hazards

The specific safety information and hazards associated with 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine are not clearly mentioned in the available resources .

Future Directions

Pyrrolopyrazine derivatives, including 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine, are considered attractive scaffolds for drug discovery research . The wide range of biological activities related to the pyrrolopyrazine scaffold suggests potential future directions in the design and synthesis of new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of KRAS G12C, an enzyme involved in cancer progression . The compound’s interaction with KRAS G12C involves binding to the active site, thereby inhibiting its activity and preventing downstream signaling pathways that promote tumor growth.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its binding to KRAS G12C results in the inhibition of the enzyme’s activity, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, it can modulate the activity of key metabolic enzymes, such as glycolytic enzymes, affecting cellular energy production and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, influencing its intracellular concentration and localization . Additionally, binding proteins, such as albumin, can facilitate its distribution within the bloodstream and target tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For example, its localization to the nucleus allows it to interact with transcription factors and modulate gene expression, while its presence in the mitochondria can influence cellular energy production and apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyrazine with phenyl isocyanate followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazopyrazine N-oxides, while reduction can produce dihydroimidazopyrazines .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine involves the condensation of 2-aminopyrazine with benzaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "2-aminopyrazine", "benzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyrazine (1.0 g, 0.01 mol) and benzaldehyde (1.3 g, 0.01 mol) in ethanol (20 mL) and add acetic acid (0.5 mL) as a catalyst.", "Step 2: Heat the reaction mixture at reflux for 4 hours.", "Step 3: Cool the reaction mixture to room temperature and add water (20 mL).", "Step 4: Extract the product with ethyl acetate (3 x 20 mL).", "Step 5: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 6: Concentrate the solution under reduced pressure to obtain a yellow solid.", "Step 7: Dissolve the yellow solid in ethanol (20 mL) and add sodium borohydride (0.5 g, 0.013 mol) slowly with stirring.", "Step 8: Heat the reaction mixture at reflux for 4 hours.", "Step 9: Cool the reaction mixture to room temperature and add water (20 mL).", "Step 10: Extract the product with ethyl acetate (3 x 20 mL).", "Step 11: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 12: Concentrate the solution under reduced pressure to obtain the final product, 1-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine, as a yellow solid." ] }

CAS No.

1369134-70-2

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-11-8-13-6-7-15(11)9-14-12/h1-5,9,13H,6-8H2

InChI Key

SFSGYMDBYMURHW-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NC(=C2CN1)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.